molecular formula C25H26O7 B157613 Furowanin A CAS No. 911004-72-3

Furowanin A

Cat. No.: B157613
CAS No.: 911004-72-3
M. Wt: 438.5 g/mol
InChI Key: NMEQUFXTRAXRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Furowanin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific positions on the flavonoid structure, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Comparison with Similar Compounds

    Genistein: Another flavonoid with anti-cancer properties, particularly against breast cancer.

    Quercetin: A flavonoid known for its antioxidant and anti-inflammatory effects.

    Apigenin: Exhibits anti-cancer, anti-inflammatory, and antioxidant activities.

Uniqueness of Furowanin A: this compound is unique due to its specific inhibition of the STAT3/Mcl-1 axis and its potent anti-cancer effects against colorectal cancer cells . Its ability to upregulate profilin 1 further distinguishes it from other flavonoids .

Properties

IUPAC Name

6-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-12(2)5-7-14-23-15(10-19(32-23)25(3,4)30)21(28)20-22(29)16(11-31-24(14)20)13-6-8-17(26)18(27)9-13/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEQUFXTRAXRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does Furowanin A demonstrate selective cytotoxicity?

A2: this compound has shown promising cytotoxic effects against human leukemia HL-60 cells in vitro. [, ] Additionally, research indicates potent antiproliferative and pro-apoptotic activities specifically in osteosarcoma cell lines and xenograft models. []

Q2: What is the role of SphK1 in the anticancer activity of this compound?

A3: Studies have demonstrated that downregulation of SphK1 by this compound is crucial for its pro-apoptotic effects. Overexpression of SphK1 significantly diminished the pro-apoptotic activity of this compound, while SphK1 knockdown increased the sensitivity of osteosarcoma cells to the compound. [] This highlights SphK1 as a key mediator in this compound's mechanism of action.

Q3: Beyond its anticancer properties, does this compound exhibit other biological activities?

A4: this compound, along with other prenylated isoflavones isolated from Cudrania tricuspidata, has demonstrated significant inhibition of nitric oxide (NO) production in RAW 264.7 macrophages. [] This finding suggests potential anti-inflammatory properties, although further research is needed to confirm this.

Q4: What are the structural characteristics of this compound?

A5: this compound is a prenylated isoflavonoid. [, ] While the provided abstracts don't detail the molecular formula, weight, or spectroscopic data, they indicate that its structure elucidation was achieved through spectroscopic analyses. [] Further investigation into its specific structural features and properties would require access to the complete research articles.

Q5: Have there been any investigations into the structure-activity relationship of this compound?

A6: While the provided research doesn't delve into specific structure-activity relationship studies for this compound, related research on prenylated isoflavones from Millettia pachycarpa, including Furowanin B, explored their antiestrogenic activity. [] This suggests the potential for future research to investigate how modifications in the this compound structure could impact its activity and target selectivity.

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